molecular formula C23H25NO3 B2946474 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 847932-18-7

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Numéro de catalogue B2946474
Numéro CAS: 847932-18-7
Poids moléculaire: 363.457
Clé InChI: UJRNGDGSRAMBPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, also known as BRL-15572, is a synthetic compound that has gained significant attention in the field of pharmacology. The compound is classified as a selective dopamine D3 receptor antagonist and has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. In

Mécanisme D'action

The mechanism of action of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its selective antagonism of dopamine D3 receptors. Dopamine is a neurotransmitter that is involved in the reward pathway of the brain, and dopamine D3 receptors are specifically implicated in drug addiction and other psychiatric disorders. By blocking these receptors, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one can reduce the reinforcing effects of drugs and prevent relapse in drug-addicted individuals. In addition, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to have antipsychotic effects, which may be related to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects
4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to have a number of biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to selectively block dopamine D3 receptors, with minimal effects on other dopamine receptors. In addition, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction. The compound has also been found to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its selectivity for dopamine D3 receptors and its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. However, the compound also has some limitations, including its relatively low potency and the need for further optimization of its synthesis method.

Orientations Futures

There are several future directions for the study of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, including the optimization of its synthesis method to improve yield and purity, the development of more potent analogs, and the exploration of its therapeutic potential in other psychiatric disorders. In addition, further research is needed to fully understand the mechanism of action of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one and its effects on the brain and behavior. Overall, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has significant potential as a therapeutic agent for drug addiction and other psychiatric disorders, and further research in this area is warranted.

Méthodes De Synthèse

The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves a multi-step process that begins with the reaction of 8-methyl-2H-chromen-2-one with 4-benzylpiperidine in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including methylation, hydroxylation, and reduction, to yield the final product. The synthesis method of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been optimized over the years to improve yield and purity.

Applications De Recherche Scientifique

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. The compound has been found to selectively block dopamine D3 receptors, which are implicated in the reward pathway of the brain. By blocking these receptors, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one can reduce drug-seeking behavior and prevent relapse in drug-addicted individuals. In addition, 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.

Propriétés

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-16-21(25)8-7-20-19(14-22(26)27-23(16)20)15-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17/h2-8,14,18,25H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRNGDGSRAMBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.